Product packaging for Coumatetralyl(Cat. No.:CAS No. 5836-29-3)

Coumatetralyl

Cat. No.: B606773
CAS No.: 5836-29-3
M. Wt: 292.33
InChI Key: ULSLJYXHZDTLQK-UHFFFAOYSA-N
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Description

Historical Context of Research on Coumatetralyl as an Anticoagulant Compound

The journey of this compound is rooted in the discovery of anticoagulant properties in spoiled sweet clover hay, which led to the identification of dicoumarin. escholarship.org This discovery paved the way for the synthesis of numerous 4-hydroxycoumarin (B602359) derivatives, including the highly influential warfarin (B611796) in the 1940s. escholarship.orgtaylorandfrancis.com this compound (3-(α-tetralyl)-4-hydroxycoumarin) emerged in 1956, developed by Farbenfabriken Bayer A.G., as a first-generation anticoagulant rodenticide. escholarship.orgscispace.com It was introduced as a more potent alternative to some earlier compounds. rrac.info Research during this period often focused on comparative efficacy, testing this compound against other available anticoagulants like warfarin and diphacinone. who.intunl.edu Initial studies in the late 1960s investigated its toxicity and palatability in target species. cambridge.org

Significance of this compound Research within Anticoagulant Science

The study of this compound has contributed significantly to the understanding of anticoagulant mechanisms. Like other 4-hydroxycoumarins, its primary mode of action is the inhibition of the vitamin K epoxide reductase (VKOR) enzyme. researchgate.netekb.egnih.gov This enzyme is crucial for the recycling of vitamin K, a vital cofactor in the synthesis of several blood clotting factors in the liver. rrac.inforodentgreen.com By disrupting this cycle, this compound leads to a depletion of active vitamin K, resulting in coagulopathy and internal hemorrhaging. researchgate.netaopwiki.org

Research on this compound and its counterparts has been instrumental in elucidating the structure-activity relationships within the 4-hydroxycoumarin class of compounds. taylorandfrancis.com Furthermore, the emergence of resistance to first-generation anticoagulants, including this compound, spurred the development of second-generation compounds and has driven extensive research into the genetic basis of resistance, particularly mutations in the VKORC1 gene. ekb.egnih.gov

Evolution of Research Focus on this compound: From Initial Characterization to Advanced Mechanistic Studies

Early research on this compound centered on its initial characterization, including its synthesis, physicochemical properties, and its effectiveness as a rodenticide. escholarship.orgscispace.comdoc.govt.nz Studies from this era established its identity as a multi-dose anticoagulant, requiring several days of feeding to be effective. unl.eduavma.org

The focus of research has since evolved to more advanced mechanistic studies. This includes detailed investigations into its pharmacokinetics, examining its absorption, distribution, metabolism, and excretion in various species. tandfonline.comunl.eduresearchgate.net For instance, studies have determined the elimination half-life of this compound in the liver of different animals. tandfonline.com

More recent research has employed advanced analytical techniques, such as surface-enhanced Raman spectroscopy (SERS), for the rapid detection of this compound in environmental and biological samples. acs.org Furthermore, computational methods like kinetic Density Functional Theory (DFT) studies have been used to investigate the degradation mechanisms of this compound in advanced oxidation processes. mdpi.com There is also ongoing research into overcoming anticoagulant resistance, with some studies exploring the potential of combining this compound with other compounds like cholecalciferol to enhance its efficacy against resistant strains. unl.edunih.gov

Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC19H16O3 wikipedia.org
Molar Mass292.334 g·mol−1 wikipedia.org
AppearanceCrystalline solid nih.gov
Melting Point174 °C biosynth.com
Solubility in WaterPractically insoluble doc.govt.nz
Solubility in Organic SolventsSoluble in alcohols and acetone; slightly soluble in benzene (B151609) and ether nih.gov
pKa4.75 nih.gov

Comparative Efficacy of this compound

CompoundGenerationRelative PotencySource
WarfarinFirstLess potent than this compound rrac.info
This compoundFirstMore potent than Warfarin rrac.infoavma.org
DiphacinoneFirstSimilar persistence to other first-generation anticoagulants rrac.info
BrodifacoumSecondMore potent than this compound avma.org
FlocoumafenSecondMore potent than this compound avma.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O3 B606773 Coumatetralyl CAS No. 5836-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)chromen-2-one
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InChI

InChI=1S/C19H16O3/c20-18-15-9-3-4-11-16(15)22-19(21)17(18)14-10-5-7-12-6-1-2-8-13(12)14/h1-4,6,8-9,11,14,20H,5,7,10H2
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InChI Key

ULSLJYXHZDTLQK-UHFFFAOYSA-N
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Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=C(C4=CC=CC=C4OC3=O)O
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Molecular Formula

C19H16O3
Record name COUMATETRALYL
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DSSTOX Substance ID

DTXSID8041799
Record name Coumatetralyl
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Molecular Weight

292.3 g/mol
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Physical Description

Yellowish-white crystalline powder; colorless when pure; odorless. This material is used as a rodenticide, functioning as an anticoagulant that does not induce bait-shyness. (EPA, 1998), Yellowish-white odorless solid; Colorless when pure; [CAMEO] Colorless powder; [MSDSonline]
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Solubility

In water, 425 mg/L at 20 °C and pH 7, Soluble in alcohols and acetone; slightly soluble in benzene, toluene, and diethyl ether., SOL IN DIL ALKALI & MOST ORG SOLVENTS, Practically insoluble in benzene, moderately soluble in alcohols, and readily soluble acetone and dioxane. The sodium salt is fully soluble in water., For more Solubility (Complete) data for COUMATETRALYL (6 total), please visit the HSDB record page.
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Vapor Pressure

8.5X10-6 mPa /6.38X10-11 mm Hg/ at 20 °C
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Color/Form

Colorless crystals

CAS No.

5836-29-3
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Record name Coumatetralyl [BSI:ISO]
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Melting Point

349 °F (EPA, 1998), 172-176 °C, Yellowish crystals. MP: 166-172 °C /Technical/
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Chemical Synthesis and Derivatization Research of Coumatetralyl

Methodological Advancements in 4-Hydroxycoumarin (B602359) Chemistry Relevant to Coumatetralyl Synthesis

The synthesis of this compound is intrinsically linked to the chemistry of its core scaffold, 4-hydroxycoumarin. Various methods have been developed for the synthesis of coumarin (B35378) derivatives, including the Pechmann, Perkin, Knoevenagel, and Wittig reactions. nih.gov The synthesis of the 4-hydroxycoumarin nucleus itself is a critical first step. Conventional methods often start from 2'-hydroxyacetophenone (B8834) or phenol (B47542). sciepub.com A notable process involves the treatment of phenol with malonic acid in the presence of anhydrous zinc chloride and phosphorus oxychloride. sciepub.com

Recent advancements have focused on improving the efficiency and environmental friendliness of these synthetic routes. For instance, the direct acetylation of 4-hydroxycoumarin using glacial acetic acid with phosphorus oxychloride as a catalyst is a key method for creating intermediates. sciepub.com The structural versatility of 4-hydroxycoumarin, existing in three tautomeric keto-enol forms, makes it a valuable precursor for a wide range of derivatives, including this compound. sciepub.com These advancements in fundamental 4-hydroxycoumarin chemistry provide a robust foundation for the synthesis of this compound and its analogues.

Exploration of Novel Synthetic Pathways for this compound and its Analogues

Research into the synthesis of this compound and its analogues has explored various novel pathways to enhance efficiency, yield, and to introduce structural diversity. One established method for creating the core structure involves the condensation of 4-hydroxycoumarin with a suitable tetralone derivative. google.com

Green Chemistry Approaches in this compound Synthesis Research

In recent years, there has been a significant shift towards "green chemistry" in the synthesis of coumarin-based compounds to minimize environmental impact. nanobioletters.com This involves the use of environmentally benign solvents like water, reusable catalysts, and multicomponent reactions (MCRs) that combine multiple steps into a single pot, reducing time and waste. nanobioletters.comrsc.org

For the synthesis of coumarin derivatives analogous to this compound's precursors, several green methodologies have been developed:

Water-based synthesis: The use of water as a solvent is a key aspect of green chemistry due to its non-toxic and inexpensive nature. nanobioletters.com

Heterogeneous Catalysis: Catalysts like Amberlite IR-120 and biochar-supported magnetic nanocomposites have been employed for the synthesis of coumarin derivatives. nanobioletters.comrsc.org These catalysts are often reusable, operationally simple, and non-toxic. nanobioletters.comrsc.org

Multicomponent Reactions (MCRs): One-pot, four-component condensation reactions have been successfully used to synthesize complex coumarin derivatives, such as benzylpyrazolyl coumarins, in an aqueous medium. nanobioletters.com This approach is efficient and cost-effective. nanobioletters.com

A study reported the use of graphitic carbon nitride (g-C3N4) as a reusable metal-free heterogeneous catalyst for the synthesis of benzylpyrazolyl coumarin derivatives in ethanol, demonstrating good yields and recyclability of the catalyst. acs.org Another approach utilized an imidazole-catalyzed multicomponent reaction in water to synthesize functionalized trans-2,3-dihydrofuro[3,2-c]coumarins, achieving excellent yields and broad functional group tolerance. nih.govacs.org

Stereoselective Synthesis of this compound Isomers

This compound possesses a chiral center, meaning it exists as a mixture of stereoisomers (enantiomers). The biological activity of these isomers can differ significantly. Therefore, stereoselective synthesis, which aims to produce a single desired isomer, is a crucial area of research. jcsp.org.pk

Significant progress has been made in the stereoselective synthesis of related 4-hydroxycoumarin derivatives, which can be adapted for this compound. Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, the Jorgensen group reported a highly economical organocatalytic asymmetric 1,4-Michael addition of 4-hydroxycoumarin to α,β–unsaturated ketones to generate enantiopure warfarin (B611796), a closely related compound. mdpi.com This was achieved using optically active imidazolidine (B613845) catalysts. mdpi.com

Similarly, the Ferreira group developed a highly stereo- and enantio-selective synthesis of other complex coumarin anticoagulants. mdpi.com Their key step involved a stereospecific 1,4-Michael addition using a chiral auxiliary followed by intramolecular cyclization. mdpi.com The use of cinchona-based alkaloids, such as 9-amino-9-deoxyepiquinine, as organocatalysts has also been shown to achieve high enantioselectivity in the synthesis of chiral coumarin derivatives through Michael addition reactions. jcsp.org.pkresearchgate.net These methodologies provide a strong foundation for developing stereoselective routes to the individual isomers of this compound, allowing for a more detailed investigation of their specific biological activities.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. These studies involve systematically modifying the molecule's structure and observing the resulting changes in its effects.

Derivatization of the 4-hydroxycoumarin scaffold is a common strategy. researchgate.net Modifications at the C3 position of the 4-hydroxycoumarin ring are particularly important for anticoagulant activity. growingscience.com Research has shown that the nature of the substituent at this position significantly influences the compound's potency and other pharmacological properties. researchgate.net

Table 1: Key Structural Modifications and Their Impact on the Activity of 4-Hydroxycoumarin Derivatives
Modification SiteType of ModificationObserved Effect on ActivityReference
C3-PositionAlkylation with various alcoholsYields C3-alkylated compounds with moderate to good yields, influencing anticoagulant properties. growingscience.com
-Introduction of substituted tetrahydronaphthyl groupsLeads to potent anticoagulants, effective against resistant rodents. google.com
-Formation of bis-4-hydroxycoumarin derivativesCan lead to compounds with varied biological activities, including anticoagulant effects. researchgate.net

Design and Synthesis of Functionalized this compound Analogues for Mechanistic Probing

To probe the mechanism of action of this compound, researchers design and synthesize functionalized analogues. These analogues often contain specific chemical groups that can act as probes, for example, by allowing for photoaffinity labeling to identify binding sites on target enzymes. researchgate.net

Biochemical and Molecular Mechanisms of Action Research of Coumatetralyl

Elucidation of Coumatetralyl Interaction with the Vitamin K Cycle

All anticoagulant rodenticides, including this compound, share a common mode of action: they interfere with the synthesis of essential blood clotting factors in the liver. rrac.info The vitamin K cycle is a process where the biologically inactive vitamin K1-2,3 epoxide is reduced by the microsomal enzyme VKORC1 into its active form, vitamin K hydroquinone (B1673460). rrac.infoashpublications.org This active form is a necessary cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the post-translational modification of specific glutamic acid residues on vitamin K-dependent proteins. ncats.iowho.int By antagonizing VKORC1, this compound causes a depletion of active vitamin K, which in turn halts the production of functional coagulation factors II, VII, IX, and X, as well as proteins C, S, and Z. rrac.infobsgdtphcm.vn This leads to an increase in the time it takes for blood to clot. europa.eu

This compound, like other 4-hydroxycoumarin (B602359) derivatives, directly inhibits VKORC1. ashpublications.org This inhibition prevents the regeneration of vitamin K hydroquinone from vitamin K epoxide, a rate-limiting step in the vitamin K cycle. ashpublications.orgresearchgate.net The enzyme VKORC1 is a small transmembrane protein located in the endoplasmic reticulum membrane of cells, primarily in the liver. bpca.org.ukmedlineplus.gov

Research using computational docking has shown that this compound exhibits a high binding affinity for rat wild-type VKORC1, with binding scores in the low nanomolar range. biorxiv.orgbiorxiv.org This suggests a strong interaction between the this compound molecule and the enzyme's binding pocket, which is similar to the binding site for vitamin K. biorxiv.orgbiorxiv.org Studies on the enzyme kinetics of VKORC1 inhibition by related compounds like warfarin (B611796) suggest a non-competitive or uncompetitive mechanism, where the inhibitor binds to the enzyme-substrate complex. nih.gov Warfarin has been shown to lock VKORC1 into a closed conformation, inhibiting its function. uniprot.org While specific IC50 values for this compound were not found in the provided search results, a cell-based assay demonstrated that both VKORC1 and its isozyme VKORC1L1 were inhibited by 4-hydroxycoumarins, with this compound being one of the tested compounds. ashpublications.org

This compound is chemically similar to other first-generation anticoagulants like warfarin and second-generation anticoagulants (SGARs) such as difenacoum (B607115). chicken-meat-extension-agrifutures.com.aunih.gov While all share the same fundamental mechanism of VKORC1 inhibition, there are key differences in their potency and persistence. rrac.inforrac.info

Potency: this compound is considered more potent than warfarin. rrac.info However, second-generation anticoagulants like difenacoum are significantly more potent than first-generation compounds, including this compound. chicken-meat-extension-agrifutures.com.aurrac.info This superior potency is attributed to their greater affinity for the VKORC1 enzyme. rrac.info For instance, the IC50 of brodifacoum (a SGAR) for rat microsomal VKOR is 0.15 µM, compared to 2.2 µM for warfarin. nih.gov This increased affinity means a smaller amount of a SGAR is required to achieve a lethal effect. chicken-meat-extension-agrifutures.com.au

Resistance: The development of resistance to first-generation anticoagulants like warfarin and this compound in rodent populations spurred the development of SGARs. nih.govbsgdtphcm.vn Certain mutations in the Vkorc1 gene can make the enzyme less sensitive to inhibition by first-generation compounds, rendering them ineffective. researchgate.netresearchgate.net Difenacoum and other SGARs were designed to be effective against these resistant strains. chicken-meat-extension-agrifutures.com.aurrac.info

Persistence: this compound is less persistent in the liver compared to SGARs like brodifacoum, but more persistent than other first-generation compounds like diphacinone. rrac.info The liver elimination half-life for this compound in mice is approximately 16 days, whereas for a SGAR like brodifacoum, it can be up to 307 days. oekotoxzentrum.ch

Comparative Characteristics of Anticoagulants
CharacteristicThis compoundWarfarinDifenacoum
Class First-Generation Anticoagulant rrac.infoapvma.gov.auFirst-Generation Anticoagulant bsgdtphcm.vnepa.govSecond-Generation Anticoagulant chicken-meat-extension-agrifutures.com.aurrac.info
Primary Target VKORC1 rrac.infonih.govVKORC1 researchgate.netmsdvetmanual.comVKORC1 chicken-meat-extension-agrifutures.com.aurrac.info
Relative Potency More potent than warfarin rrac.infoLess potent than this compound and SGARs rrac.inforesearchgate.netMore potent than first-generation anticoagulants chicken-meat-extension-agrifutures.com.au
Efficacy Against Resistant Strains Ineffective against certain Vkorc1 mutations researchgate.netresearchgate.netIneffective against certain Vkorc1 mutations bsgdtphcm.vnresearchgate.netDeveloped to be effective against warfarin-resistant strains chicken-meat-extension-agrifutures.com.aurrac.info
Persistence (Liver Half-Life) ~16 days (in mice) oekotoxzentrum.chShorter than SGARsLonger than first-generation anticoagulants (e.g., 120 days in rat liver) chicken-meat-extension-agrifutures.com.au

Investigation of Post-Translational Modification Interference by this compound

The primary biochemical consequence of this compound's inhibition of VKORC1 is the disruption of a crucial post-translational modification known as gamma-carboxylation. ncats.iowho.int When coagulation factors are initially synthesized in the liver, they are in a non-functional state. eclinpath.com To become active, they must undergo modification by the enzyme gamma-carboxylase. eclinpath.com

This enzyme adds a carboxyl group to specific glutamic acid (Glu) residues near the N-terminus of the protein precursors, converting them into gamma-carboxyglutamic acid (Gla) residues. ncats.ioeclinpath.com This carboxylation step is what allows the coagulation factors to bind calcium ions and subsequently anchor to phospholipid membranes, a critical step for their function in the coagulation cascade. bpca.org.ukeclinpath.com

The gamma-carboxylase enzyme requires the reduced form of vitamin K (vitamin K hydroquinone) as an essential cofactor to function. ncats.iowho.int By blocking the recycling of vitamin K epoxide back to its reduced form, this compound effectively starves the gamma-carboxylase enzyme of its necessary cofactor. rrac.infoncats.io This leads to the production and accumulation of under-carboxylated, inactive clotting factors, often referred to as PIVKAs (Proteins Induced by Vitamin K Antagonism or Absence). eclinpath.com These non-functional proteins are unable to participate effectively in blood clotting, resulting in coagulopathy. msdvetmanual.comunl.edu

Research on Other Potential Biochemical Targets and Pathways of this compound

While the primary target of this compound is unequivocally VKORC1 in the liver, research suggests other potential biochemical interactions.

VKORC1L1 Inhibition: Vertebrates possess a paralog of the Vkorc1 gene called Vkorc1-like 1 (Vkorc1l1). biorxiv.org This enzyme can also catalyze vitamin K reduction, but it appears to have different biological roles and cannot substitute for VKORC1 in blood clotting. nih.gov Cell-based assays have shown that rodenticides like this compound inhibit both VKORC1 and VKORC1L1 with nearly identical dose-responses, in contrast to therapeutic anticoagulants which are much more selective for VKORC1. ashpublications.orgnih.gov The inhibition of VKORC1L1, which may play a role in intracellular redox homeostasis, represents a potential off-target effect, though the physiological consequences are not fully understood. biorxiv.orgnih.gov

Oxidative Stress: Studies in wild rats treated with this compound have indicated effects beyond coagulation. ekb.eg Research has shown a significant increase in carbonyl protein (a marker of protein oxidation) and a decrease in antioxidants like glutathione (B108866) (GSH) and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in the liver, kidney, and erythrocytes. ekb.eg This suggests that this compound exposure may induce oxidative stress, a secondary effect potentially stemming from the primary mechanism or other interactions. ekb.eg

Bone Metabolism: There is experimental evidence that coumarin (B35378) anticoagulants can inhibit the vitamin K cycle not just in the liver, but also in other tissues like bone. who.int Vitamin K is necessary for the gamma-carboxylation of certain bone proteins, such as osteocalcin. who.intunl.edu Therefore, long-term exposure to anticoagulants could potentially have an adverse effect on bone metabolism, although this is more of a generalized finding for the coumarin class rather than a specific, detailed pathway elucidated for this compound. who.int

Mechanisms of Resistance to Coumatetralyl

Genetic Basis of Coumatetralyl Resistance

The primary genetic basis for resistance to this compound and other anticoagulant rodenticides lies within the Vitamin K epoxide reductase complex subunit 1 (VKORC1) gene. researchgate.nettukes.fi This gene encodes the enzyme Vitamin K epoxide reductase, which is the molecular target of these rodenticides. researchgate.netnih.gov Mutations in the VKORC1 gene can alter the enzyme's structure, reducing its affinity for this compound and thereby rendering the rodenticide less effective. researchgate.net

Research has identified several mutations within the VKORC1 gene that are associated with this compound resistance. nih.gov These mutations are typically single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the VKORC1 enzyme. tukes.fi The identification of these mutations has been crucial for understanding the molecular basis of resistance and for developing DNA-based methods to monitor resistance in rodent populations. nih.govbpca.org.uk

Some of the most well-characterized VKORC1 mutations conferring resistance include substitutions at amino acid positions 120, 128, and 139. nih.govresearchgate.net For instance, the Tyr139Cys (Y139C) mutation is widespread and confers strong resistance to first-generation anticoagulants like this compound. bpca.org.ukpestcontrolnews.com Other significant mutations include Leu128Gln (L128Q), Leu128Ser (L128S), and Tyr139Ser (Y139S). nih.govrrac.info The presence of these mutations has been documented in various rodent species, including the brown rat (Rattus norvegicus) and the house mouse (Mus musculus). tukes.fipestcontrolnews.com

Specific SNPs in the VKORC1 gene have been directly correlated with varying degrees of resistance to this compound. The effect of a particular SNP on the resistance phenotype can be significant. For example, rats with the Y139C mutation exhibit high resistance factors to this compound, with males showing a 34-fold increase and females a 54-fold increase in resistance. bpca.org.ukpestcontrolnews.com Similarly, the Y139S mutation in rats is associated with very high resistance to this compound. bpca.org.uk

In house mice, the Y139C mutation also confers significant resistance, with resistance factors for this compound estimated to be between 20 and 35 for both sexes. reading.ac.uk The L128S mutation in house mice also results in resistance to first-generation anticoagulants. rrac.info The presence of these SNPs is a strong predictor of treatment failure with this compound. nih.govnih.gov It is important to note that resistance is often inherited as a co-dominant trait, meaning heterozygous individuals show an intermediate level of resistance compared to susceptible and homozygous resistant individuals. researchgate.net

Table 1: Key VKORC1 Gene Mutations and their Impact on this compound Resistance

MutationAmino Acid ChangeRodent SpeciesImpact on this compound Resistance
Y139CTyrosine to Cysteine at position 139Rattus norvegicus, Mus musculusStrong resistance. bpca.org.ukpestcontrolnews.comreading.ac.uk
Y139STyrosine to Serine at position 139Rattus norvegicusVery high resistance. bpca.org.uk
L128QLeucine to Glutamine at position 128Rattus norvegicusResistance to first-generation anticoagulants. pestcontrolnews.com
L128SLeucine to Serine at position 128Mus musculusResistance to first-generation anticoagulants. tukes.firrac.info
spretus introgressionMultiple linked variantsMus musculusAssociated with loss of efficacy of first-generation anticoagulants. rrac.info

Metabolic Resistance Pathways to this compound

While genetic mutations in VKORC1 are the primary mechanism of resistance, metabolic resistance also plays a role, albeit generally a less potent one. researchgate.net This form of resistance involves the enhanced detoxification and clearance of this compound from the rodent's body, primarily through the action of cytochrome P450 (CYP) enzymes. bpca.org.ukmacvetrev.mk

Evidence suggests that the importance of metabolic resistance can vary between different rodent species. For instance, enhanced clearance of anticoagulants has been considered particularly significant in house mice. bpca.org.uk Studies on warfarin-resistant roof rats (Rattus rattus) in Tokyo indicated that elevated metabolism by CYP enzymes was a key resistance mechanism. researchgate.net In these rats, the plasma concentration of warfarin (B611796) was significantly lower than in susceptible rats, and the activity of P450 isoforms in metabolizing warfarin was significantly higher. researchgate.net

In a study on Rattus tanezumi in Indonesian oil palm plantations with intensive this compound use, a high degree of physiological tolerance was observed. nih.gov While no specific VKORC1 mutations were associated with this high tolerance, the researchers suggested that cytochrome P450 metabolism, among other factors, might be involved. nih.gov This highlights the need for further research to fully understand the comparative role of metabolic resistance in different rodent species and populations.

Evolutionary Dynamics of this compound Resistance in Target Populations

The emergence and spread of this compound resistance is a clear demonstration of rapid evolution driven by strong selective pressure. microservices.es The extensive use of anticoagulant rodenticides for over half a century has created an environment where resistant individuals have a significant survival advantage. nih.gov

The genetic mutations conferring resistance, such as those in the VKORC1 gene, are believed to arise from rare, spontaneous events. nih.gov However, once present in a population, these mutations can spread rapidly under the selective pressure of rodenticide application. nih.gov It has been suggested that resistance-mediating VKORC1 polymorphisms may arise from standing genetic variation, meaning the mutations were already present at a low frequency in the population before the widespread use of anticoagulants. tukes.fi

An interesting evolutionary dynamic observed in house mice is adaptive introgression. Research has shown that a resistance-conferring VKORC1 allele from the Algerian mouse (Mus spretus) has been transferred to the European house mouse (Mus musculus domesticus) through hybridization. nih.govopenagrar.de This introgressed allele, which carries amino acid substitutions that confer resistance, has then been selected for in house mouse populations exposed to anticoagulants. openagrar.de This demonstrates that interspecific gene flow can be a significant source of adaptive traits, including pesticide resistance.

The continued use of ineffective anticoagulants is expected to actively select for and increase the frequency of resistance in rodent populations, exacerbating control challenges. reading.ac.uk

Adaptive Introgression and Gene Flow in Resistant Populations

A fascinating mechanism contributing to the spread of this compound resistance is adaptive introgression, which involves the transfer of genes from one species to another through hybridization. microservices.es A notable example is the introgression of a Vkorc1 allele from the Algerian mouse (Mus spretus) into the house mouse (Mus musculus domesticus). nih.govresearchgate.net This hybridization event has introduced resistance-conferring genetic variants into house mouse populations, which have then been positively selected for in areas with high rodenticide use. microservices.esnih.govecu.edu.au

Studies have identified a significant segment of a chromosome in M. m. domesticus that was introgressed from M. spretus and contains anticoagulant resistance variants of the Vkorc1 gene. microservices.es This introgressed genetic material has been shown to confer resistance to both first-generation anticoagulants, like this compound, and some second-generation compounds. microservices.es The presence of these introgressed genes in geographically widespread house mouse populations in Europe suggests that gene flow plays a crucial role in disseminating resistance. ecu.edu.au The movement of resistant individuals between populations facilitates the rapid spread of these advantageous genes, a process much faster than the emergence of new, independent mutations. researchgate.net

The lack of significant population structure in some urban rodent populations, as indicated by genetic studies, points to high levels of gene flow, which can accelerate the spread of resistance alleles across a landscape. researchgate.netecu.edu.au This highlights the importance of understanding population dynamics and connectivity when managing rodenticide resistance.

Spatiotemporal Patterns of Resistance Development

The development of resistance to this compound is not uniform and exhibits distinct spatial and temporal patterns. Resistance often emerges in localized areas where there is intense and prolonged use of anticoagulant rodenticides. researchgate.net Over time, these pockets of resistance can expand geographically.

Historical data shows that resistance to first-generation anticoagulants like warfarin, which is structurally similar to this compound, was first detected in the 1950s, shortly after their widespread introduction. researchgate.net This rapid evolution of resistance suggests that the genetic variations conferring resistance may have already been present at low frequencies in rodent populations (standing genetic variation) and were then selected for by the application of rodenticides. researchgate.netmicroservices.es

Studies across Europe have revealed varying prevalence of resistance mutations. For instance, in the Netherlands, a 2013 study found that 25% of Norway rats carried a resistance mutation at codon 139 of the Vkorc1 gene. nih.gov More recent large-scale screening in the same region showed that 15% of Norway rats and 38% of house mice carried a genetic mutation linked to rodenticide resistance. nih.gov In the UK, some studies have reported that over 80% of tested Norway rats were homozygous resistant. nih.gov These geographical differences in resistance prevalence are likely influenced by local pest control practices and the history of rodenticide use. microservices.es

The temporal pattern often involves a shift in the rodenticide products used. The emergence of resistance to first-generation anticoagulants like this compound led to the development and use of more potent second-generation compounds. ecu.edu.aud-nb.info However, this can create a cycle where resistance to the newer compounds also eventually develops. Therefore, monitoring the spatiotemporal patterns of resistance is crucial for implementing effective and sustainable rodent control strategies. apvma.gov.au

Methodologies for Detection and Monitoring of this compound Resistance

Detecting and monitoring this compound resistance is essential for effective rodent control. A variety of methods, ranging from biochemical assays that assess the animal's physical response to the poison to molecular techniques that identify the genetic basis of resistance, are employed.

Biochemical Assays for Resistance Phenotyping (e.g., Blood Clotting Response)

Biochemical assays are used to determine the phenotype, or the observable characteristics, of resistance. The most common of these is the Blood Clotting Response (BCR) test. bpca.org.ukrodentgreen.com This test measures the effect of an anticoagulant on the blood's ability to clot.

In a typical BCR test, a specific dose of the anticoagulant is administered to the rodent. unl.edu After a set period, a blood sample is taken, and the clotting time or activity is measured. cabidigitallibrary.orgunl.edu Rodents are classified as resistant if their blood continues to clot normally after receiving a dose that would inhibit clotting in susceptible individuals. bpca.org.uk For first-generation anticoagulants like this compound, an animal may be considered resistant if its clotting activity remains above a certain threshold (e.g., 17%) 24 hours after administration. cabidigitallibrary.org

The BCR test is a reliable method for identifying the degree of resistance to various anticoagulant compounds, including this compound. rodentgreen.com However, these tests can be labor-intensive and require capturing and handling live animals.

Overview of Biochemical Assays for this compound Resistance

Assay TypePrincipleKey IndicatorInterpretation of Resistance
Blood Clotting Response (BCR) TestMeasures the effect of a discriminating dose of this compound on blood coagulation.Percentage of blood clotting activity.Clotting activity remains above a pre-defined threshold (e.g., >17%) after a specific time post-administration, indicating a lack of anticoagulant effect. cabidigitallibrary.org
No-Choice Feeding Tests (Lethal Feeding Period)Rodents are fed bait containing this compound for a specific duration.Survival after the feeding period.Individuals that survive a feeding period lethal to 99% of susceptible animals (LFP99) are considered resistant. researchgate.net

Molecular Genetic Techniques for Resistance Genotyping

With advancements in molecular biology, genetic techniques have become a cornerstone for detecting and monitoring this compound resistance. These methods focus on identifying the specific mutations (genotype) in the Vkorc1 gene that are known to confer resistance. bpca.org.uk

DNA sequencing is a powerful tool used to analyze the Vkorc1 gene from a small tissue sample, such as a piece of the ear or tail, or even from fecal pellets. bpca.org.uk This allows for the identification of single nucleotide polymorphisms (SNPs), which are variations in a single DNA base, that are associated with resistance. bpca.org.uk For example, mutations at codon 139 of the Vkorc1 gene are frequently linked to resistance. nih.gov

The process typically involves:

DNA Extraction: Isolating DNA from the collected sample. rice.edu

PCR Amplification: Amplifying the specific exons (coding regions) of the Vkorc1 gene using the polymerase chain reaction (PCR). microservices.es

DNA Sequencing: Determining the exact sequence of the amplified DNA. microservices.es

Sequence Analysis: Comparing the obtained sequence to a reference sequence from a susceptible animal to identify any resistance-conferring mutations. microservices.es

These molecular techniques offer a definitive means of identifying resistant genotypes and can be used to determine the proportion of individuals in a population that are homozygous (carrying two copies) or heterozygous (carrying one copy) for a resistance gene. bpca.org.uk This information is invaluable for tracking the spread and frequency of resistance alleles in rodent populations.

Common Molecular Techniques for this compound Resistance Genotyping

TechniqueDescriptionTargetInformation Gained
DNA SequencingDirectly determines the nucleotide sequence of the Vkorc1 gene.Exons 1, 2, and 3 of the Vkorc1 gene. microservices.esIdentifies specific single nucleotide polymorphisms (SNPs) and other mutations associated with resistance. bpca.org.uk
Microsatellite TypingAnalyzes variation in short, repetitive DNA sequences (microsatellites) that are closely linked to the resistance gene.Microsatellite markers linked to the Vkorc1 locus (e.g., D1Rat219). rice.eduCan be used for association mapping to infer the presence of resistance genes in a population. rice.edu

Environmental Dynamics and Degradation Research of Coumatetralyl

Bioaccumulation and Biotransformation Studies of Coumatetralyl in Non-Target Organisms within Ecological Food Webs

This compound has the potential for bioaccumulation, meaning it can build up in the tissues of organisms, and can be transferred through trophic webs. nih.govacs.org Partition coefficient and octanol-water bioaccumulation factors suggest a high potential for bioconcentration. scirp.org However, bioconcentration in aquatic organisms is not expected to be high. nvwa.nl Bluegill sunfish, for example, showed a total residue bioconcentration factor of 11. europa.eu

Biotransformation of this compound primarily occurs in the liver through hydroxylation of the tetrahydronaphthyl group, a process mediated by cytochrome P450 isozymes. nvwa.nlspringerprofessional.deunit.no This metabolic process results in the formation of several metabolites. One of the main metabolites identified is 13-hydroxy-coumatetralyl, along with three of its isomers. nvwa.nl Two other minor metabolites have been found in urine. unl.edu In rats, the metabolite profiles are not significantly affected by sex or dose. unl.edu

Following oral exposure, this compound is rapidly absorbed and can accumulate in the liver. nvwa.nl In rats, after a single oral dose, 49-56% of the administered radioactivity was retained in the body, with the highest concentrations found in the liver (21-25%) and skin (7-16%). unl.edu

Elimination of this compound is generally slow and can be biphasic, with an initial rapid phase followed by a slower terminal phase. nvwa.nldoc.govt.nz The primary route of excretion in rats is via urine, with a smaller amount excreted in feces. unl.edu The excretion rate has been shown to be sex-dependent in rats. unl.edu In contrast to some second-generation anticoagulants that are excreted largely unchanged, this compound undergoes more extensive metabolism. unl.edu

Studies on red deer have shown that this compound is more slowly eliminated than another first-generation anticoagulant, diphacinone. cabidigitallibrary.orgresearchgate.net Residues of this compound were still present in the liver tissue of deer 50 days after exposure. cabidigitallibrary.orgresearchgate.net

A study analyzing this compound residues in rats found that approximately 3.7-4% of the ingested amount was detected as residue in the whole body after three nights of feeding. researchgate.net

The environmental half-life of a substance describes how long it takes for half of the initial amount to be eliminated from a system. For this compound, this has been determined in various biological samples from different species. The hepatic (liver) elimination half-life is a key indicator of its persistence in an organism.

The following table summarizes reported half-life values for this compound in the liver and plasma of different animal species.

SpeciesSample TypeHalf-LifeReference(s)
Rat Liver55 days nvwa.nldoc.govt.nzcabidigitallibrary.org
Mouse Liver15.8 days nvwa.nlunl.edu
Mouse Plasma0.5 days oekotoxzentrum.ch
Red Deer Liver14.4 - 18.9 days cabidigitallibrary.orgtandfonline.comavma.org
Pig Liver12.4 days researchgate.nettandfonline.com
Dog Feces81 days (terminal) researchgate.net

This table is interactive. Click on the headers to sort the data.

It is important to note that the elimination from the liver can be biphasic. For example, in rats, a rapid elimination phase with a half-life of 3 days precedes the slower phase with a half-life of 55 days. doc.govt.nz The persistence of this compound is generally considered intermediate compared to the longer half-lives of second-generation anticoagulant rodenticides. unl.edu

Advanced Analytical Methodologies for Coumatetralyl Research

Development and Validation of Sensitive Detection Methods for Coumatetralyl

Recent advancements in analytical instrumentation have led to the development of robust methods for this compound detection. These methods offer high sensitivity, specificity, and, in some cases, the potential for on-site analysis.

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a promising technique for the rapid and ultra-sensitive detection of chemical contaminants. mdpi.com It offers advantages such as fingerprint-like spectral information, simple operation, and fast readout speeds. acs.org The SERS effect relies on the enhancement of the Raman signal of molecules adsorbed on or near nanostructured metallic surfaces, such as gold or silver. mdpi.comnih.gov

A rapid and robust SERS method was developed for the on-site detection of this compound in environmental water and human urine. acs.orgnih.govresearchgate.net This method utilizes gold nanoparticles (AuNPs) as the SERS substrate to enhance the characteristic Raman signal of this compound. acs.orgresearchgate.net The aggregation of these nanoparticles, optimized by the addition of salts like magnesium nitrate, creates "hotspots" that significantly amplify the signal. nih.gov This approach allows for the specific, on-site, and rapid detection of this compound. acs.org The quantitative results obtained through this SERS method are highly comparable to those from traditional high-performance liquid chromatography techniques. acs.orgnih.govresearchgate.net The method is cost-effective, operationally simple, and does not require complicated sample preparation, with detection in water taking as little as 5 minutes. acs.orgnih.govresearchgate.net

Key performance indicators for this SERS method have been validated, demonstrating its suitability for practical applications. acs.orgresearchgate.net

ParameterEnvironmental WaterHuman Urine
Linear Range0.025 - 5.0 µg/mL
Limit of Detection (LOD)1.53 ng/mL13.71 ng/mL
Recovery Rate90.2% - 98.2%82.0% - 87.5%
Intra-day/Inter-day RSD< 10%< 10%

Table 1. Performance characteristics of a validated SERS method for this compound detection in environmental and biological samples. acs.orgresearchgate.net RSD refers to the Relative Standard Deviation, a measure of precision.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), is a cornerstone for the analysis of this compound in biological fluids and tissues due to its exceptional specificity, speed, and sensitivity. tandfonline.com Various HPLC-MS/MS methods have been developed and validated for the determination of this compound in matrices such as human serum, whole blood, and animal tissues. tandfonline.comnih.govnih.gov

These methods typically employ a reversed-phase C18 column for chromatographic separation. tandfonline.comnih.govtandfonline.com The mobile phase often consists of a mixture of an aqueous component, like acetic acid-ammonium acetate (B1210297) buffer, and an organic solvent, such as methanol. tandfonline.comnih.govtandfonline.com Detection is commonly achieved using an electrospray ionization (ESI) source, operating in negative ion mode, which is well-suited for acidic compounds like this compound. tandfonline.comnih.govoup.com Quantification is performed in the highly selective and sensitive multiple-reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both this compound (e.g., m/z 291 → 247) and an internal standard. tandfonline.comnih.govresearchgate.net These validated methods demonstrate good linearity over a range of concentrations and have low limits of quantification (LOQ). tandfonline.comnih.gov

MatrixMethodLOQRecoveryReference
Human SerumHPLC-MS/MS0.5 ng/mL87.9% tandfonline.comresearchgate.net
Animal Tissues (Liver, Kidney)HPLC-MS/MS0.5 ng/g81.5% - 89.5% nih.gov
Whole BloodHPLC-HR-MS-MS< 10 ng/mL (LOD)N/A nih.gov
Whole BloodUPLC-MS/MS2 ng/mL70% - 105% oup.com
SerumHPLC-ESI-MS0.5 µg/L90.9% - 104.0% tandfonline.com

Table 2. Summary of validated HPLC-MS based methods for this compound determination. LOQ: Limit of Quantification; LOD: Limit of Detection; N/A: Not Available.

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in complex matrices like blood, tissues, or food requires effective sample preparation to remove interfering substances and concentrate the analyte. chromatographyonline.comacs.org The choice of extraction technique is crucial and depends on the sample type. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This is a common technique used for serum and plasma samples. tandfonline.comchromatographyonline.com this compound is typically extracted from the acidified sample using an immiscible organic solvent like ethyl acetate or 1-chlorobutane. tandfonline.comlcms.cz

Solid-Phase Extraction (SPE): SPE is a versatile and widely used cleanup technique that can preconcentrate samples and remove interferences. chromatographyonline.com For this compound analysis in whole blood, a protein precipitation step with acetonitrile (B52724) may be followed by cleanup using an SPE cartridge. nih.gov In animal tissue analysis, an initial extraction with ethyl acetate can be followed by an SPE cleanup step to remove lipids and other matrix components. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology, originally developed for pesticide residue analysis in food, has been adapted for the extraction of anticoagulant rodenticides from various matrices. acs.orgnih.gov A modified QuEChERS protocol has been successfully applied to extract this compound and other rodenticides from animal blood and tissues. acs.orgnih.gov This approach involves an extraction/partitioning step with an organic solvent (e.g., acetonitrile) and salting-out, followed by a dispersive solid-phase extraction (dSPE) step for cleanup, using sorbents to remove interfering substances like fats and pigments. acs.orgnih.gov

MatrixExtraction TechniqueKey StepsReference
Human SerumLiquid-Liquid Extraction (LLE)Extraction with ethyl acetate. tandfonline.comresearchgate.net
Animal TissuesSolid-Phase Extraction (SPE)Extraction with ethyl acetate, followed by Oasis HLB SPE cleanup. nih.gov
Whole BloodSolid-Phase Extraction (SPE)Protein precipitation with acetonitrile, followed by SPE. nih.gov
Animal Blood & TissuesModified QuEChERSExtraction with acetonitrile, cleanup with dSPE (Florisil/HC-C18). acs.orgnih.gov
Wheat FlourQuEChERSExtraction with acidified acetonitrile, cleanup with dSPE. nih.gov

Table 3. Overview of sample preparation and extraction techniques for this compound in various complex matrices.

Inter-laboratory Harmonization and Quality Control in this compound Analysis Research

Ensuring the reliability and comparability of analytical data across different laboratories is fundamental for regulatory monitoring and scientific research. who.intnih.gov This is achieved through rigorous quality control measures and inter-laboratory harmonization efforts. nih.govfao.org While specific large-scale inter-laboratory studies for this compound were not detailed in the reviewed literature, the principles of method validation reported in individual studies form the basis for such harmonization.

Quality control in this compound analysis involves:

Method Validation: As demonstrated in the cited research, any new analytical method is thoroughly validated to assess its performance. tandfonline.comnih.govnih.gov This includes evaluating linearity, accuracy (recovery), precision (intra- and inter-day relative standard deviations), limit of detection (LOD), and limit of quantification (LOQ). acs.orgtandfonline.comnih.govnih.gov These validation data ensure the method is reliable and fit for its intended purpose.

Use of Internal Standards: To account for variations during sample preparation and analysis, an internal standard (e.g., warfarin (B611796) or a deuterated analog like warfarin-d5) is often used. tandfonline.comnih.govoup.com

Quality Control Samples: The analysis of quality control (QC) samples at different concentration levels within each analytical run helps monitor the performance and accuracy of the method over time. tandfonline.com

Inter-laboratory harmonization aims to ensure that different laboratories, potentially using different equipment or slight variations of a method, can produce equivalent results for the same sample. nih.gov This is critical for establishing consistent environmental monitoring data or for forensic and clinical toxicology. Achieving harmonization requires a systematic approach, often involving:

Standardized Operating Procedures (SOPs): The use of detailed, validated analytical methods serves as a standard procedure.

Certified Reference Materials (CRMs): Analyzing a common, well-characterized material helps laboratories to assess their analytical bias.

The development of robust, fully validated methods, such as the HPLC-MS/MS and SERS techniques described, is the essential first step toward achieving the inter-laboratory reproducibility required for effective global monitoring and control of this compound. acs.orgtandfonline.comresearchgate.net

Ecological and Population Level Research on Coumatetralyl

Impact of Coumatetralyl on Rodent Population Dynamics and Genetics

The widespread use of anticoagulant rodenticides (ARs) like this compound has imposed significant selection pressure on target rodent populations, leading to profound changes in their population dynamics and genetic makeup. frontiersin.org Research in this area focuses on understanding how these pressures drive the evolution of resistance and how resistance alleles propagate through populations.

The primary response of rodent populations to the sustained application of this compound and other first-generation anticoagulant rodenticides (FGARs) is the development of genetic resistance. rodentgreen.comherts.ac.uk This phenomenon was first documented shortly after the introduction of warfarin (B611796) in the 1950s and has since become a global issue. rodentgreen.comresearchgate.net

The genetic basis for this resistance is primarily linked to single nucleotide polymorphisms (SNPs) in the Vitamin K epoxide reductase complex subunit 1 (Vkorc1) gene. tukes.firesearchgate.net This gene encodes the enzyme that is the molecular target of anticoagulants. rodentgreen.comnih.gov Mutations in this gene can reduce the binding affinity of the anticoagulant to the enzyme, rendering the poison less effective. researchgate.net

The selection pressure exerted by rodenticide campaigns is intense; individuals with resistance mutations are more likely to survive and reproduce, leading to a rapid increase in the frequency of these resistance alleles within the population. tukes.fireading.ac.uk Rodenticide resistance linked to the Vkorc1 gene is considered co-dominant, meaning heterozygous individuals (carrying one copy of the resistance allele) are more susceptible than homozygous resistant individuals but less susceptible than the wild type. tukes.firesearchgate.net While resistance provides a significant survival advantage in the presence of anticoagulants, it can also come with a fitness cost, such as lower reproductive success in the absence of the selection pressure. tukes.fi

Studies have identified several Vkorc1 mutations that confer resistance to this compound. The level of resistance varies significantly depending on the specific mutation. For instance, the Y139C mutation in Norway rats provides strong resistance to this compound. reading.ac.uk Research in the UK and Germany has quantified the resistance levels, often expressed as a resistance factor (RF), which is the ratio of the lethal dose for resistant animals to that for susceptible animals.

Table 1: Resistance Factors for this compound in Norway Rats (Rattus norvegicus) with Specific Vkorc1 Mutations

Vkorc1 MutationCommon NameResistance Factor (Male)Resistance Factor (Female)Geographic PresenceSource
L128Q"Scottish resistance"34.056.2UK reading.ac.uk
Y139S"Welsh resistance"Very HighVery HighUK, France, Netherlands, Hungary reading.ac.uk
Y139C-34.054.0Germany, Denmark reading.ac.uk

This table provides an interactive summary of research findings on resistance to this compound.

The spread of this compound resistance is not solely dependent on the independent evolution of mutations in isolated populations. Gene flow, facilitated by the dispersal of resistant rodents, plays a crucial role in the geographic expansion of resistance alleles. researchgate.netreading.ac.uk Urban and agricultural landscapes, with their interconnected structures and transport networks, can facilitate the movement of rodents, allowing resistance alleles to spread across wide areas. researchgate.net

Population genetic studies are essential for understanding these dispersal patterns. By analyzing genetic markers, such as microsatellites, researchers can identify distinct genetic clusters and infer the extent of gene flow between them. researchgate.netnih.govnih.gov This knowledge helps in predicting the potential spread of resistance from a known focus. researchgate.net For example, the Y139F resistance allele in rats has been found to be associated with a specific microsatellite haplotype, suggesting that the spread of this allele may be tracked by monitoring the associated haplotype. nih.gov

Hybridization between different rodent species has also been identified as a mechanism for the transfer of resistance alleles. A notable case involves the introgression of a Vkorc1 allele from the Algerian mouse (Mus spretus) into the Western European house mouse (Mus musculus domesticus). rodentgreen.comnih.gov This event, resulting from interspecies breeding, conferred strong resistance to anticoagulants, including this compound, upon the hybrid descendants. rodentgreen.com The introgressed gene segment has become established in some European mouse populations, demonstrating how hybridization can introduce highly advantageous alleles that can then spread through gene flow. rodentgreen.com

Spatial and Temporal Patterns of this compound Distribution in Ecological Settings

Understanding where and when this compound appears in the environment is critical for assessing its ecological impact. Research has focused on monitoring its presence in various environmental compartments and biota to map its distribution following its use in pest control.

Studies have confirmed the presence of this compound in aquatic ecosystems. One German study detected this compound in both fish liver samples and suspended particulate matter from freshwater systems, indicating that aquatic environments are an exposure pathway. acs.org The detection of this compound in these matrices points to sources such as municipal sewer systems, where rodent control is common, leading to the contamination of wastewater and receiving water bodies. acs.orgeuropa.eu

Spatial patterns of exposure are also evident. Research on non-target small mammals exposed to other anticoagulants like brodifacoum found that residue occurrence and concentrations were highest within 15 meters of bait stations and decreased significantly with increasing distance. uni-muenster.deresearchgate.net Though this study focused on a different compound, its methodology provides a framework for understanding the spatial dynamics of this compound exposure, where a clear gradient of contamination is expected around baiting points. Analysis of residue data in predators has also linked higher concentrations to landscapes with greater urbanization, suggesting that rodent control in human-dominated areas is a dominant source of non-target exposure. developpement-durable.gouv.fr

Table 2: Detection of this compound in Environmental and Biological Samples

Sample TypeLocation/ContextFindingImplicationSource
Rat LiversUrban area (France)2.3% of 86 rats tested positive for this compound residues.Confirms active use and exposure in target urban rodent populations. nih.gov
Fish Livers & Suspended Particulate MatterGerman Freshwater SystemsDetected in both fish and water particulates.Demonstrates contamination of and bioaccumulation in aquatic food webs. acs.org
Predator Livers (Grey Wolf)ItalyDetected as one of several ARs in a large-scale survey.Indicates widespread secondary exposure at the top of the food chain. ecoevorxiv.org
Predator Livers (Réunion Harrier)Réunion IslandAnalyzed as part of a multi-residue study showing high exposure rates in an endemic raptor.Highlights the risk to sensitive and endemic wildlife from AR use. developpement-durable.gouv.fr

This table interactively showcases findings on the environmental distribution of this compound.

Modeling Environmental Transport and Exposure Pathways for Ecological Research

To better understand and predict the risks posed by this compound, researchers use environmental transport and exposure models. These models simulate the movement, persistence, and bioaccumulation of the chemical through various environmental compartments and food webs.

Exposure scenarios are defined for risk assessment, considering different application settings such as in and around buildings, in open areas, and within sewer systems. europa.eu For applications in sewers, the model considers the wastewater treatment plant as a major receiving environmental compartment, though it is noted that rapid metabolism by rats limits the indirect release of the active compound. europa.eu

Exposure pathways for non-target wildlife are a key focus of ecological research. These pathways are generally categorized as:

Primary Exposure: Direct consumption of the rodenticide bait by a non-target animal. mdpi.comresearchgate.net

Secondary Exposure: Consumption of a poisoned or dead rodent that has ingested the bait. mdpi.comresearchgate.net This is a major pathway for predators and scavengers.

Tertiary Exposure: A predator consuming another predator that has been secondarily poisoned.

Models like the MERLIN-Expo tool can dynamically simulate the concentration of chemicals in different organisms. merlin-expo.eu These bioaccumulation models represent the exchanges between an organism and its environment (water, sediment) and food sources. They incorporate key processes such as:

Respiratory and Dietary Uptake: How the chemical is absorbed through gills or the gastrointestinal tract. merlin-expo.eu

Elimination and Egestion: How the chemical is excreted from the body. merlin-expo.eu

Metabolic Biotransformation: The breakdown of the chemical within the organism. merlin-expo.eu

For mammals, Physiologically-Based Pharmacokinetic (PBPK) models can be used. These models are more complex, subdividing the animal's body into different organs (e.g., liver, kidney, muscle) and simulating the chemical's circulation and partitioning between blood and tissues. merlin-expo.eu Such models are crucial for translating an external dose into an internal concentration in a specific organ, like the liver, which is the primary site of action and accumulation for anticoagulants. While specific PBPK models for this compound are part of specialized research, the general principles are well-established for modeling toxicants. merlin-expo.eu These modeling efforts are vital for predicting exposure levels in wildlife and for developing risk mitigation strategies to minimize non-target poisoning. uni-muenster.de

Future Research Directions on Coumatetralyl

Elucidation of Unexplored Biochemical Pathways Affected by Coumatetralyl

The primary mechanism of this compound is the inhibition of the vitamin K epoxide reductase (VKOR) enzyme, which is crucial for the blood clotting cascade ekb.egnih.govprofessionalpestmanager.com. However, the full spectrum of its biochemical interactions remains an area ripe for investigation. Future research should aim to identify and characterize off-target effects and metabolic pathways that are currently unknown.

While the liver is the primary site of action and retention, this compound is distributed to other tissues, including the skin unl.edu. The biochemical consequences of its presence in these tissues are not fully understood. Studies have shown that the coumarin (B35378) backbone of anticoagulants can be absorbed dermally, suggesting potential for local biochemical effects unl.edu. Furthermore, metabolism of similar compounds involves cytochrome P-450 enzymes, which could indicate a broader range of metabolic interactions and the production of various metabolites whose biological activities are yet to be determined rodentgreen.com. A key research direction will be to employ advanced metabolomics and proteomics to map the complete metabolic fate of this compound and identify any novel biochemical pathways it may disrupt beyond coagulation.

Prediction and Management Strategies for Emerging Resistance Mechanisms

Resistance to this compound and other first-generation anticoagulants is a significant and growing challenge in rodent control bpca.org.uknih.gov. Research into the mechanisms of resistance has identified several key areas, but ongoing evolution of resistance necessitates forward-looking prediction and management strategies.

Mechanisms of Resistance:

Genetic Resistance: The most well-characterized mechanism involves single nucleotide polymorphisms (SNPs) in the Vkorc1 gene, which encodes the target VKOR enzyme professionalpestmanager.combpca.org.uk. These mutations reduce the binding affinity of the anticoagulant to the enzyme, rendering it less effective professionalpestmanager.comunl.edu. Several specific mutations, such as Y139C and Y139S, have been identified in Norway rat populations, conferring high levels of resistance to this compound bpca.org.ukreading.ac.uk.

Metabolic Resistance: Some rodent populations have demonstrated increased activity of cytochrome P-450 enzymes, which enhances the detoxification and clearance of anticoagulants, thereby reducing their efficacy rodentgreen.com.

Behavioral Resistance: A less-studied but important mechanism is "bait shyness," where rodents avoid consuming baits due to neophobia or a learned aversion, a trait more pronounced in rat species rodentgreen.comwho.int.

Future management strategies must be built on a foundation of proactive monitoring and integrated approaches. The development and widespread use of rapid and inexpensive molecular techniques to screen for resistance mutations in rodent populations from small tissue or even fecal samples is a critical step bpca.org.uk. This would allow for the detailed mapping of resistance hotspots, informing the selection of appropriate control agents bpca.org.ukreading.ac.uk. Where resistance to first-generation anticoagulants like this compound is high, the use of second-generation compounds may be necessary, although resistance to these is also emerging bpca.org.ukbpca.org.uk. Therefore, integrated pest management (IPM) strategies that reduce reliance on chemical rodenticides are paramount. These include habitat manipulation to remove food sources and shelter, which has the advantage of not selecting for resistant genotypes professionalpestmanager.combpca.org.uk.

Resistance MechanismDescriptionKnown Genetic Markers/FactorsSpecies Affected
Target-site (Genetic) Mutations in the Vkorc1 gene reduce the binding affinity of this compound to the VKOR enzyme.Y139C, Y139S, and other SNPs in the Vkorc1 gene bpca.org.ukreading.ac.uk.Rattus norvegicus, Mus musculus ekb.egbpca.org.uk.
Metabolic Increased activity of detoxification enzymes, such as cytochrome P-450, leads to faster breakdown and excretion of the toxicant rodentgreen.com.Elevated P-450 cytochrome activity rodentgreen.com.Rattus rattus rodentgreen.com.
Behavioral Rodents avoid consuming lethal doses of bait due to neophobia ("bait shyness") or learned aversion rodentgreen.comwho.int.Not genetically defined; a behavioral trait.Rat species primarily rodentgreen.com.

Development of Novel Research Tools and Analytical Techniques for Environmental and Biological Monitoring

Effective management and risk assessment of this compound rely on the ability to detect and quantify its presence in various matrices. While traditional methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are precise, they are often lab-based, time-consuming, and require skilled personnel acs.orgplos.org. Future research must focus on developing novel tools that are rapid, portable, and highly sensitive.

A promising avenue of research is the application of Surface-Enhanced Raman Spectroscopy (SERS). A SERS-based method has been developed for the on-site detection of this compound in environmental water and human urine, with detection limits as low as 1.53 ng/mL in water acs.org. This technique offers significant advantages, including speed (analysis within 5-8 minutes), operational simplicity, and portability, making it ideal for field monitoring and rapid screening acs.org.

Further research should aim to expand the application of SERS and other ambient mass spectrometry techniques to a wider range of environmental and biological samples, such as soil, non-target animal tissues, and bait formulations frontiersin.org. Developing biosensors and immunoassays could also provide cost-effective and user-friendly tools for widespread monitoring. These advanced analytical methods are crucial for tracking the environmental fate of this compound, assessing exposure in non-target wildlife, and monitoring for its presence in cases of accidental poisoning acs.orges.govt.nz.

Analytical TechniquePrincipleApplicationAdvantagesLimitations
HPLC Separation based on chromatography, often with UV or fluorescence detection.Quantifying rodenticides in various matrices acs.orgplos.org.Precise and well-established acs.org.Time-consuming, lab-based, requires skilled operators acs.org.
LC-MS/MS Combines liquid chromatography with tandem mass spectrometry for high selectivity and sensitivity.Low-level determination of rodenticide residues in complex biological matrices plos.orgojp.gov.High sensitivity and selectivity, often requires minimal sample cleanup plos.org.Expensive, lab-based equipment frontiersin.org.
SERS Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces.Rapid, on-site detection of this compound in water and urine acs.org.Rapid (5-8 min), portable, simple operation, ultra-sensitive acs.org.Newer technology, matrix effects can be a challenge.
GC-MS Gas chromatography combined with mass spectrometry.Analysis of pesticides in biological and environmental samples frontiersin.org.Robust and widely used for many pesticides frontiersin.org.Less suited for non-volatile compounds like many anticoagulants compared to LC-MS frontiersin.org.

Integrated Approaches for Understanding this compound's Role in Complex Ecological Systems

The impact of this compound extends beyond the target pest, and understanding its role in the broader ecosystem is a critical area for future research. This requires integrated approaches that combine environmental chemistry, toxicology, and ecology to assess the full scope of its effects nih.gov.

An integrated ecotoxicological approach would involve:

Comprehensive Environmental Monitoring: Tracking the persistence and movement of this compound through different environmental compartments (soil, water, biota) following its application es.govt.nzresearchgate.net.

Food Web Analysis: Identifying key pathways of exposure for non-target species by analyzing residues in a wide range of organisms within the food web es.govt.nz.

Population Modeling: Using data on exposure and toxicological sensitivity to model the potential long-term effects on populations of sensitive non-target species.

Comparative Risk Assessment: Evaluating the ecological risks of this compound in comparison to other first- and second-generation anticoagulants to inform safer pest management decisions doc.govt.nz.

By combining these different fields of study, a more complete picture of the ecological risks associated with this compound use can be developed, paving the way for more environmentally sustainable rodent control strategies nih.gov.

Q & A

Q. What ethical frameworks apply when studying this compound’s effects on companion animals (e.g., cats and dogs)?

  • Methodological Answer : Adopt the “3Rs” (Replacement, Reduction, Refinement) principle. For dose-response studies, use ex vivo liver samples from veterinary biopsies instead of live animals. When in vivo testing is necessary, limit portions to safe thresholds (e.g., 10 g/day for cats) and monitor coagulation parameters non-invasively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.